5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid
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Overview
Description
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a pyrimidine ring structure with nitro and carboxylic acid functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the nitration of 2,6-dioxohexahydropyrimidine-4-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituent used.
Scientific Research Applications
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts the metabolic pathways of the bacteria, leading to its death .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar structure but differs in the degree of hydrogenation of the pyrimidine ring.
5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: Similar nitro and dioxo groups but with an amide functional group instead of a carboxylic acid.
Uniqueness
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit isocitrate lyase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Biological Activity
5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (often referred to as compound 1) has garnered attention in the scientific community due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Molecular Characteristics:
Property | Value |
---|---|
CAS No. | 791006-71-8 |
Molecular Formula | C5H5N3O6 |
Molecular Weight | 203.11 g/mol |
IUPAC Name | 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI Key | SEDWUBYNOPCBAL-UHFFFAOYSA-N |
The primary biological activity of this compound is attributed to its ability to inhibit isocitrate lyase (ICL), an enzyme critical for the survival of Mycobacterium tuberculosis (MTB). This inhibition disrupts the metabolic pathways of the bacteria, leading to cell death. The compound's nitro group can also be reduced to an amino group, potentially altering its biological properties and enhancing its efficacy against various pathogens .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity, particularly against MTB and multidrug-resistant strains. A study evaluated several derivatives of this compound for their in vitro activity against MTB H37Rv and found that some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.17 μM .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the compound is effective against MTB, it also exhibits cytotoxic effects on mammalian cells. The balance between antimicrobial efficacy and cytotoxicity is crucial for developing therapeutic agents based on this compound .
Case Studies
- Inhibition of Isocitrate Lyase:
- Synthesis and Evaluation:
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | Similar structure with different hydrogenation | Antimicrobial |
5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides | Contains amide functional group | Antimicrobial |
Research Applications
The compound has diverse applications in various fields:
- Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
- Biology: Investigated for potential antimicrobial properties.
- Medicine: Explored for developing new therapeutic agents targeting tuberculosis.
Properties
CAS No. |
791006-71-8 |
---|---|
Molecular Formula |
C5H5N3O6 |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12) |
InChI Key |
SEDWUBYNOPCBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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